4-Chlorobenzo[g]quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzo[g]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-10-5-8-3-1-2-4-9(8)6-11(10)14-7-15-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNHXFOZPLRRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453872 | |
| Record name | 4-chlorobenzo[g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33987-02-9 | |
| Record name | 4-chlorobenzo[g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 4 Chlorobenzo G Quinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
The pyrimidine (B1678525) ring in the quinazoline (B50416) scaffold is electron-deficient, which facilitates nucleophilic attack, particularly at the C-4 position. The chlorine atom at this position is a good leaving group, readily displaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgmdpi.com This reactivity is central to the derivatization of 4-chlorobenzo[g]quinazoline.
Displacement of the C-4 Chloro-Substituent by Diverse Nucleophiles (e.g., Amines, Thiols)
The chlorine atom at the C-4 position of the benzo[g]quinazoline (B13665071) nucleus is susceptible to displacement by a range of nucleophiles, including amines and thiols. researchgate.netgoogle.com The reaction typically proceeds under basic or neutral conditions and can be influenced by factors such as the nature of the nucleophile, solvent, and temperature. For instance, the reaction of this compound with 3-bromoaniline (B18343) has been carried out in methoxyethanol with triethylamine (B128534) as a base, heated to 95°C. google.com
The general mechanism for the SNAr reaction involves the attack of the nucleophile on the electron-deficient C-4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the electron-withdrawing nature of the quinazoline ring system. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. wikipedia.org
Formation of Substituted Amino- and Thio-benzo[g]quinazolines
The SNAr reaction at the C-4 position is a widely employed strategy for the synthesis of various substituted amino- and thio-benzo[g]quinazolines. These derivatives are of significant interest due to their potential biological activities.
Substituted Amino-benzo[g]quinazolines:
The reaction of this compound with primary and secondary amines leads to the formation of the corresponding 4-amino-benzo[g]quinazoline derivatives. A variety of amines, including anilines and benzylamines, have been successfully used as nucleophiles in this reaction. mdpi.com The resulting amino-substituted benzo[g]quinazolines serve as important scaffolds in medicinal chemistry.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with Amines
| Nucleophile | Reagents and Conditions | Product | Reference |
| 3-Bromoaniline | NEt3, methoxyethanol, 95°C, 6 h | N-(3-bromophenyl)benzo[g]quinazolin-4-amine | google.com |
| Anilines | Various conditions | 4-Anilino-benzo[g]quinazolines | mdpi.com |
| Benzylamines | Various conditions | 4-(Benzylamino)-benzo[g]quinazolines | mdpi.com |
Substituted Thio-benzo[g]quinazolines:
Similarly, the reaction with thiols or their corresponding thiolates results in the formation of 4-thio-benzo[g]quinazolines. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion. The resulting thioether derivatives can undergo further functionalization.
Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring of Benzo[g]quinazolines
In contrast to the electron-deficient pyrimidine ring, the fused benzene ring of the benzo[g]quinazoline system is more susceptible to electrophilic aromatic substitution. The reactivity of the benzene ring is influenced by the electron-withdrawing effect of the fused pyrimidine ring. The expected order of reactivity for electrophilic substitution on the parent quinazoline is 8 > 6 > 5 > 7. wikipedia.org Nitration is a known electrophilic substitution reaction for quinazolines, yielding the 6-nitro derivative when treated with fuming nitric acid in concentrated sulfuric acid. nih.govnveo.org It is plausible that similar reactivity patterns would be observed for benzo[g]quinazoline, although specific studies on this substrate are less common.
Functional Group Interconversions on Benzo[g]quinazoline Derivatives
Once the initial derivatization of the this compound core is achieved, a variety of functional group interconversions can be performed on the resulting derivatives to generate further structural diversity.
Thioxo to Thioether Transformations
Benzo[g]quinazoline derivatives bearing a thioxo group, which can be prepared from the corresponding chloro derivative, are valuable intermediates. The thioxo group can be readily alkylated to form thioether derivatives. mdpi.comnih.gov This transformation is typically achieved by treating the thioxo compound with an alkyl halide in the presence of a base, such as potassium carbonate. mdpi.comnih.gov This reaction provides a convenient method for introducing a variety of alkyl and aralkyl groups at the sulfur atom.
Table 2: Thioxo to Thioether Transformations of Benzo[g]quinazoline Derivatives
| Thioxo-benzo[g]quinazoline | Alkylating Agent | Base | Product | Reference |
| 2-Thioxo-benzo[g]quinazolines | Aralkyl halides | K2CO3 | 2-(Aralkylthio)-benzo[g]quinazolines | mdpi.comnih.gov |
| 2-Thioxo-benzo[g]quinazolines | Alkyl/heteroalkyl halides | Base | S-Alkylated benzo[g]quinazolines | nih.govresearchgate.net |
Hydrazinolysis of Substituted Benzo[g]quinazolines
The displacement of a leaving group, such as a thioxo or a substituted thio group, by hydrazine (B178648) is a useful transformation for introducing a hydrazine moiety onto the benzo[g]quinazoline scaffold. This reaction, known as hydrazinolysis, is typically carried out by heating the substrate with hydrazine hydrate (B1144303) in a suitable solvent like dimethylformamide (DMF). mdpi.comnih.govresearchgate.netrsc.orgresearchgate.net The resulting hydrazinyl-benzo[g]quinazolines are key intermediates for the synthesis of various fused heterocyclic systems and other derivatives with potential biological applications. rsc.org For example, 2-thioxo-benzo[g]quinazolines can be converted to their corresponding hydrazine derivatives by treatment with hydrazine hydrate in boiling DMF. nih.govresearchgate.net
Strategic Chemical Modifications for Expanding Structural Diversity
The expansion of structural diversity from the this compound core is a key strategy in the discovery of new therapeutic agents. The ease of displacing the C4-chloro substituent allows for the systematic introduction of a wide range of functional groups and molecular fragments. These modifications are designed to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to explore interactions with biological targets. mdpi.comnih.gov
A prominent strategy involves the reaction of this compound with various sulfonamides. In one such study, a series of novel sulfonamides incorporating the benzo[g]quinazoline moiety were designed and synthesized. nih.gov This was achieved by reacting this compound with different aminobenzenesulfonamide derivatives. The resulting N-(benzo[g]quinazolin-4-yl)benzenesulfonamide compounds were then evaluated for their potential as anticancer agents. nih.gov
Another common approach is the introduction of diverse amino groups at the 4-position. The reaction of 2,4-dichloroquinazoline (B46505) precursors with various amines, including anilines, benzylamines, and aliphatic amines, consistently demonstrates regioselective substitution at the C4-position. mdpi.com This principle is directly applicable to this compound. The reaction conditions, such as the choice of solvent (e.g., ethanol, isopropanol, DMF) and the use of a base (e.g., triethylamine, diisopropylethylamine), can be tailored to accommodate the specific nucleophile being used. mdpi.comacs.org These reactions lead to the formation of 4-aminobenzo[g]quinazoline derivatives, a structural motif recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds. mdpi.com
The research findings below highlight specific examples of these strategic modifications.
Table 1: Derivatization of this compound via Nucleophilic Aromatic Substitution
This table summarizes the synthesis of various benzo[g]quinazoline derivatives starting from this compound, showcasing the versatility of the C4-position for introducing structural diversity.
| Starting Material | Reactant (Nucleophile) | Resulting Compound Class | Purpose/Application | Reference |
| This compound | Sulfanilamide | Benzo[g]quinazoline-sulfonamide | Anticancer agent screening | nih.gov |
| This compound | 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide | Benzo[g]quinazoline-sulfonamide | Anticancer agent screening | nih.gov |
| This compound | 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Benzo[g]quinazoline-sulfonamide | Anticancer agent screening | nih.gov |
| This compound | 4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | Benzo[g]quinazoline-sulfonamide | Anticancer agent screening | nih.gov |
| This compound | Primary/Secondary Amines (General) | 4-Aminobenzo[g]quinazolines | Privileged scaffold for drug design | mdpi.com |
Further diversification can be achieved by modifying the nucleophile itself or by performing subsequent reactions on the newly introduced substituent. For instance, after an initial SNAr reaction, further chemical transformations can be carried out on the appended moiety to build more complex molecular architectures. This iterative process allows for a systematic exploration of the chemical space around the benzo[g]quinazoline core, significantly enhancing the potential for discovering compounds with desired biological activities. nih.govmdpi.com
Spectroscopic and Advanced Structural Elucidation of 4 Chlorobenzo G Quinazoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural assessment of 4-chlorobenzo[g]quinazoline and its derivatives.
In the ¹H NMR spectrum of a 4,7-dichloro-6-nitroquinazoline, distinct singlets are observed for the protons at positions 2, 5, and 8, appearing at δ 9.18, 8.76, and 8.30 ppm, respectively. mdpi.com For a related compound, 7-chloro-6-nitroquinazolin-4(3H)-one, the ¹H NMR spectrum in DMSO-d₆ shows signals at δ 12.73 (br. s, 1H, OH), 8.64 (s, 1H, H-5), 8.27 (s, 1H, H-2), and 7.97 (s, 1H, H-8). mdpi.com The presence of different functional groups and their positions on the quinazoline (B50416) ring significantly influence the chemical shifts of the protons. For instance, in a 3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, the proton signals are spread across a wider range, with a broad singlet at δ 11.55 ppm corresponding to the NH proton and multiplets between δ 7.15 and 7.95 ppm for the aromatic protons. semanticscholar.orgacs.org
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. For 4,7-dichloro-6-nitroquinazoline, the carbon signals are observed at δ 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), and 122.1 (C-4a). mdpi.com In the case of 3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, the carbonyl carbons (C-2 and C-4) resonate at δ 162.0 and 150.2 ppm, respectively, while the other aromatic and aliphatic carbons appear at their characteristic chemical shifts. semanticscholar.orgacs.org
Table 1: ¹H and ¹³C NMR Data for Selected Benzo[g]quinazoline (B13665071) Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|---|
| 4,7-dichloro-6-nitroquinazoline | CDCl₃ | 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), 8.30 (s, 1H, H-8) | 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a) | mdpi.com |
| 7-chloro-6-nitroquinazolin-4(3H)-one | DMSO-d₆ | 12.73 (br. s, 1H, OH), 8.64 (s, 1H, H-5), 8.27 (s, 1H, H-2), 7.97 (s, 1H, H-8) | 159.3 (C-4), 151.5 (C-8a), 149.6 (C-2), 144.7 (C-6), 130.4 (C-7), 129.9 (C-5), 124.2 (C-8), 121.7 (C-4a) | mdpi.com |
| 3-(4-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 11.55 (brs, 1H), 7.95 (dd, J = 8.0, 1.6 Hz, 1H), 7.70–7.66 (m, 1H), 7.39–7.33 (m, 4H), 7.28–7.15 (m, 2H), 5.07 (s, 2H) | 162.0, 150.2, 139.5, 136.5, 135.3, 131.8, 129.6, 128.4, 127.5, 122.7, 115.3, 113.7, 42.7 | semanticscholar.orgacs.org |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. princeton.edu It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.educolumbia.edu This is a highly sensitive technique that allows for the direct assignment of carbon signals based on the chemical shifts of their attached protons. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment establishes long-range correlations between protons and carbons over two to four bonds. princeton.educolumbia.edu This is particularly valuable for identifying quaternary carbons (which have no attached protons) and for linking different molecular fragments together. magritek.com
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound and its derivatives can be achieved, providing a detailed picture of their molecular connectivity.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of fragmentation patterns. pg.edu.pl
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. pg.edu.pl This is a critical step in confirming the identity of a newly synthesized compound. For example, the calculated exact mass for C₁₅H₁₂ClN₂O₂ [M+H]⁺ is 287.0582, and a measured value of 287.0570 by ESI-HRMS confirms the molecular formula of 3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione. semanticscholar.orgacs.org Similarly, for 6-chloro-2-phenylquinazoline, the molecular ion peak [M]⁺ was observed at m/z 240.14 in the mass spectrum. amazonaws.com
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, in the GC-MS analysis of 4-chloroquinazoline (B184009), the top three peaks in terms of m/z are 129, 164 (molecular ion), and 102, indicating characteristic fragmentation pathways for this compound. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for Selected Quinazoline Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| 3-(4-Chlorobenzyl)quinazoline-2,4(1H,3H)-dione | C₁₅H₁₂ClN₂O₂ | 287.0582 | 287.0570 | semanticscholar.orgacs.org |
| 3-(4-Bromobenzyl)quinazoline-2,4(1H,3H)-dione | C₁₅H₁₂BrN₂O₂ | 331.0077 | 331.0071 | semanticscholar.orgacs.org |
| 3-(4-Methylbenzyl)quinazoline-2,4(1H,3H)-dione | C₁₆H₁₅N₂O₂ | 267.1128 | 267.1134 | semanticscholar.org |
| Quinazoline-2,4(1H,3H)-dione | C₈H₇N₂O₂ | 163.0502 | 163.0499 | acs.org |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.com The vibrational frequencies of different bonds provide a characteristic "fingerprint" for a molecule.
For quinazoline derivatives, characteristic IR absorption bands can be observed. For example, in 4,7-dichloro-6-nitroquinazoline, the IR spectrum (KBr) shows absorption bands at 3089 cm⁻¹ (C-H stretch), 1610-1726 cm⁻¹ (C=N stretch), 1546 cm⁻¹ (C=C stretch), and 1527 and 1323 cm⁻¹ corresponding to the NO₂ group. mdpi.com In the case of 3-(2-chloroquinazolin-4-yl)hydrazide derivatives, characteristic bands for N-H stretching are observed around 3271-3367 cm⁻¹, a C=O stretching band around 1667 cm⁻¹, and a C=N stretching band around 1572 cm⁻¹. mdpi.com The presence and position of these bands can confirm the functional groups present in the synthesized molecules. dergipark.org.tr
Table 3: Characteristic IR Absorption Bands for Benzo[g]quinazoline Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 4,7-dichloro-6-nitroquinazoline | C-H (aromatic) | 3089 | mdpi.com |
| C=N | 1726, 1645, 1610 | mdpi.com | |
| C=C | 1546 | mdpi.com | |
| NO₂ | 1527, 1323 | mdpi.com | |
| 4-Chloro-N′-(2-chloroquinazolin-4-yl)benzohydrazide | N-H | 3367, 3271 | mdpi.com |
| C=O | 1667 | mdpi.com | |
| C=N | 1572 | mdpi.com | |
| 7-chloroquinazolin-4(3H)-one | N-H | 2919, 2964 | mdpi.com |
| C=O | 1714 | mdpi.com | |
| C=N | 1693 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophoric system present in the molecule.
The UV-Vis spectra of quinazoline derivatives are influenced by the aromatic system and the nature and position of substituents. These spectra can be used to study the stability of the compounds in solution under various conditions, such as exposure to light. nih.govnih.gov For instance, the photostability of quinazoline derivatives can be assessed by monitoring changes in their UV-Vis absorption spectra upon irradiation. nih.gov The analysis of electronic transitions helps in understanding the electronic structure and can be correlated with the molecular properties.
Computational Chemistry and Theoretical Investigations of 4 Chlorobenzo G Quinazoline Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-Chlorobenzo[g]quinazoline systems. akj.az These methods allow for the detailed examination of the molecule's electronic landscape, which is a key determinant of its chemical behavior.
Density Functional Theory (DFT) for Optimized Geometries, Electronic Energies, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comaps.org It has been successfully applied to study quinazoline (B50416) derivatives to determine their optimized geometries, electronic energies, and to predict their spectroscopic properties. beilstein-journals.orgphyschemres.org
DFT calculations, often using the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), can accurately predict the three-dimensional arrangement of atoms in the this compound molecule. ekb.eg This optimization process finds the lowest energy conformation, which is the most stable structure of the molecule. The electronic energy calculated through DFT provides a measure of the molecule's stability.
Furthermore, DFT can be used to predict various spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. bhu.ac.in These theoretical predictions can be compared with experimental data to confirm the structure of synthesized compounds. For instance, the calculated vibrational frequencies can be correlated with the peaks observed in an experimental IR spectrum, and calculated chemical shifts can be compared with experimental ¹H and ¹³C NMR spectra. researchgate.net
Investigation of Molecular Orbitals and Reactivity Indices
The electronic reactivity of this compound can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity and stability. conicet.gov.ar A smaller energy gap generally implies higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Ionization Potential (I): Approximated as -E_HOMO.
Electron Affinity (A): Approximated as -E_LUMO.
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (μ = -χ).
These indices provide a quantitative measure of the molecule's susceptibility to chemical reactions. For example, a higher electrophilicity index suggests a greater capacity to act as an electrophile.
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -6.5 |
| E_LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.213 |
| Electrophilicity Index (ω) | 3.66 |
Thermochemical Properties and Tautomeric Stability Analysis
Computational methods are also employed to investigate the thermochemical properties of this compound, such as its enthalpy of formation. researchgate.net These calculations are crucial for understanding the molecule's energetic stability.
Furthermore, quinazoline derivatives can exist in different tautomeric forms. researchgate.net Tautomers are isomers that readily interconvert, typically through the migration of a proton. DFT calculations can be used to determine the relative stabilities of different tautomers of this compound by comparing their calculated energies. scirp.org The tautomer with the lowest energy is considered the most stable. The study of tautomeric equilibrium is important as different tautomers may exhibit different biological activities. For instance, in a study of dinitrobenzotriazoles, different tautomeric forms were analyzed to understand their interconversions and decomposition mechanisms. nih.gov
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. whiterose.ac.ukuni-konstanz.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.
For a semi-flexible molecule like this compound, MD simulations can be used for conformational analysis to explore the different shapes (conformations) the molecule can adopt. whiterose.ac.uk This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity. The results of MD simulations can reveal the most populated conformations and the flexibility of different parts of the molecule.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpsdronline.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
Prediction of Binding Modes and Affinities with Biological Macromolecules
For this compound and its derivatives, molecular docking can be used to predict how they bind to the active sites of biological macromolecules, such as enzymes or receptors. researchgate.netnih.govd-nb.info The process involves placing the ligand in various orientations and conformations within the receptor's binding site and calculating a "docking score" for each pose. ijpsdronline.com The docking score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction.
Elucidation of Key Molecular Interactions at Active Sites
Computational modeling, particularly molecular docking, has been instrumental in elucidating the binding modes of this compound derivatives within the active sites of various biological targets. These studies provide critical insights into the specific molecular interactions that govern the inhibitory activity of these compounds, paving the way for structure-based drug design.
Research has shown that derivatives synthesized from this compound can effectively bind to the active sites of several enzymes implicated in disease. For instance, a molecular docking study of novel sulfonamides derived from this compound explored their binding interactions within the active site of carbonic anhydrase IX (CA IX), an enzyme commonly expressed in some cancer cells. researchgate.netnih.gov
In a related context, computational studies on other benzo[g]quinazoline (B13665071) derivatives have identified key interactions with different enzymes. A docking study of 2-thioxobenzo[g]quinazoline derivatives against vascular endothelial growth factor receptor 2 (VEGFR-2) revealed significant interactions within the ATP-binding site. mdpi.com The most potent compounds were found to form hydrogen bonds with crucial amino acid residues such as Asp1046, Phe1047, and Cys919. mdpi.com Additionally, π-π stacking interactions with Leu840, Val848, and Phe1047 were observed to stabilize the ligand-receptor complex. mdpi.com
Further investigations into the antiviral potential of this scaffold have involved docking benzo[g]quinazoline derivatives against the Hepatitis C Virus (HCV) NS3/4A protease. rsc.org These studies aimed to understand the binding modes and interactions with the enzyme's catalytic triad. rsc.org Similarly, the antifungal activity of benzo[g]quinazolines has been explored through docking with Candida spp. CYP51, revealing binding modes comparable to known antifungal agents. researchgate.net
The versatility of the quinazoline scaffold is also evident in studies targeting other protein families. Molecular docking of spiro researchgate.netmdpi.comresearchgate.nettriazolo[1,5-c]quinazoline derivatives into the active site of diacylglycerol kinase α (DGK-α) identified strategic hydrogen bonds with TRP151, GLU166, and ARG126 as critical binding determinants. nih.govmdpi.com These computational analyses highlight the specific amino acid residues and types of non-covalent interactions that are essential for the biological activity of these compounds.
Table 1: Summary of Molecular Interactions for Benzo[g]quinazoline Derivatives at Various Enzyme Active Sites
| Target Enzyme | Derivative Type | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Carbonic Anhydrase IX (CA IX) | Sulfonamides from this compound | Not specified in abstract | Binding interactions explored researchgate.netnih.gov |
| VEGFR-2 | 2-Thioxobenzo[g]quinazolines | Asp1046, Phe1047, Cys919, Leu840, Val848 | Hydrogen Bonding, π-π Stacking mdpi.com |
| HCV NS3/4A Protease | Benzo[g]quinazolines | Catalytic Triad Residues | Hydrogen Bonding rsc.org |
| Candida spp. CYP51 | Benzo[g]quinazolines | Not specified in abstract | Binding at the active site researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For benzo[g]quinazoline systems, QSAR studies have been pivotal in understanding the structural requirements for activity and in guiding the rational design of new, more potent derivatives. rsc.orgnih.gov
QSAR models have been developed to explore the relationship between the molecular features of benzo[g]quinazoline derivatives and their observed biological effects, such as anticancer and antiviral activities. mdpi.comrsc.org For instance, a QSAR investigation was conducted on a series of benzo[g]quinazolines to understand the structural basis of their cytotoxicity against cancer cell lines and to predict the activity of new compounds. mdpi.com Another study focused on developing QSAR models for benzo[g]quinazoline and quinazoline analogues to predict their inhibitory activity against the HCV-NS3/4A protease, aiming to explore the relationship between the molecular structures and their biological function. rsc.org
The methodologies for building these models are diverse. Both 2D- and 3D-QSAR models have been constructed for quinazoline derivatives to predict their antitumor activity. nih.gov Techniques such as the heuristic method and gene expression programming (GEP) have been used for 2D-QSAR, while Comparative Molecular Similarity Indices Analysis (CoMSIA) is a common approach for 3D-QSAR. nih.gov These models can yield high statistical significance, with one 3D-QSAR study reporting a high Q² (0.63) and R² (0.987), indicating a stable model with strong predictive power for osteosarcoma activity. nih.gov
The insights gained from QSAR contour maps and molecular descriptors are invaluable for rational drug design. They highlight which parts of the molecule can be modified to enhance activity. For example, contour maps from CoMSIA can indicate regions where steric bulk, electrostatic charge, or hydrophobic character should be increased or decreased to improve biological potency. nih.gov By combining the information from QSAR models with molecular docking results, researchers can design new derivatives with predicted high activity and favorable binding characteristics. nih.govbiointerfaceresearch.com
Table 2: Overview of QSAR Studies on Quinazoline and Benzo[g]quinazoline Derivatives
| Objective of QSAR Model | Compound Class | QSAR Method | Key Findings/Validation |
|---|---|---|---|
| Explore structure-cytotoxicity relationship | Benzo[g]quinazolines | Not specified in abstract | Developed prediction models for cytotoxicity against HepG2 and MCF-7 cells. mdpi.com |
| Predict HCV-NS3/4A inhibitory activity | Benzo[g]quinazolines and Quinazolines | Not specified in abstract | Explored relationships between molecular structures and biological activities. rsc.org |
| Predict antitumor activity for osteosarcoma | Quinazolines | 2D-QSAR (Heuristic, GEP), 3D-QSAR (CoMSIA) | The non-linear GEP model was more stable; the 3D-QSAR model showed high stability and predictive power (Q² = 0.63, R² = 0.987). nih.gov |
| Characterize anticandidal agents | Benzo[g]quinazolines | Not specified in abstract | Identified major regulatory components governing antifungal activity. researchgate.net |
Structure Activity Relationship Sar Studies of Benzo G Quinazoline Derivatives, with Relevance to C 4 Halogenation
The Role of the Chlorine Substituent at C-4 in Modulating Biological Activity
The introduction of a chlorine atom at the C-4 position of the benzo[g]quinazoline (B13665071) nucleus serves as a crucial starting point for the synthesis of various derivatives with potential therapeutic applications. The 4-chloro derivative itself is a key intermediate, allowing for nucleophilic substitution reactions to introduce a diverse range of functionalities at this position. derpharmachemica.com This chemical reactivity is instrumental in building libraries of compounds for biological screening.
The chlorine atom, being an electron-withdrawing group, significantly influences the electronic properties of the quinazoline (B50416) ring. This alteration in electron density can affect how the molecule interacts with biological targets. For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the starting 4-chloro derivative was used to synthesize compounds with potent anticancer activity. mdpi.com The nature of the substituent that replaces the chlorine at C-4 is a critical determinant of biological potency and selectivity.
Influence of Substituent Variations on the Quinazoline Ring System
The biological activity of benzo[g]quinazoline derivatives is not solely dependent on the C-4 substituent but is a result of the interplay of various groups attached to the entire quinazoline ring system. nih.govamazonaws.com
Impact of C-2, C-3, and C-4 Substitutions on Biological Potency and Selectivity
Systematic modifications at the C-2, C-3, and C-4 positions of the quinazoline and benzo[g]quinazoline core have been extensively explored to understand their impact on biological activity.
For instance, in a study of 2,4-disubstituted quinazoline derivatives, it was found that the nature of the groups at these positions was crucial for their anti-influenza virus activity. mdpi.com Similarly, research on quinazolinone derivatives has shown that substitutions at the 2 and 3 positions are vital for their antimicrobial and cytotoxic activities. nih.govnih.gov The presence of a substituted aromatic ring at the C-3 position and a methyl or thiol group at the C-2 position are often considered essential for antimicrobial efficacy. nih.gov
In the context of benzo[g]quinazolines, studies on their antiviral activity against coxsackievirus B4 and human rotavirus have highlighted the importance of substituents at C-2 and C-3. nih.govmdpi.com For example, substitutions at the C-3 position with aliphatic (methyl, ethyl) or aromatic (benzyl) groups influenced the antiviral effects. mdpi.com Furthermore, converting a thioxo group at C-2 to a thioether or hydrazine (B178648) moiety led to varied activity profiles, indicating the sensitivity of biological activity to changes at this position. mdpi.comrsc.org
The following table summarizes the observed impact of substitutions at C-2 and C-3 on the antiviral activity of some benzo[g]quinazoline derivatives:
| Compound Modification | Target Virus | Observed Effect on Activity | Reference |
| C-3 substitution with methyl, ethyl, or benzyl (B1604629) groups | Human Rotavirus Wa Strain | Increased inhibitory effects | mdpi.com |
| Conversion of C-2 thioxo to thioether group | Human Rotavirus Wa Strain | Improved activity in some cases | mdpi.com |
| Conversion of C-2 thioxo to hydrazine group | Human Rotavirus Wa Strain | Increased activity in some derivatives | mdpi.com |
| C-3 substitution with benzyl group | Coxsackievirus B4 | Highest reduction in viral activity | nih.gov |
| Conversion of C-2 thioxo to thioether group | Coxsackievirus B4 | Did not improve activity profile | nih.gov |
Exploring the Effects of Fused Ring Modifications (e.g., Benzo[g] vs. Benzo[h] or Benzo[f])
For example, studies on substituted benzo[h]quinazolines have been conducted to evaluate their anti-tubercular activities. ekb.egbanglajol.info The synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones has also been reported, with an interest in their photophysical properties. beilstein-journals.org The distinct spatial arrangement of the fused ring in benzo[g], benzo[h], and benzo[f] isomers would lead to different steric and electronic profiles, likely resulting in varied biological activities and target selectivities. Research on quinazoline-based antagonists for α1-adrenergic receptors has shown that the quinazoline moiety acts as a crucial pharmacophore, and modifications around this core, including the fused ring system, would likely alter receptor affinity and selectivity. nih.gov
Electronic and Steric Effects of Substituents on Activity Profiles
The electronic and steric properties of substituents on the benzo[g]quinazoline ring are fundamental drivers of their biological activity.
Comparative Analysis of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), can profoundly influence the reactivity and binding affinity of benzo[g]quinazoline derivatives.
In the synthesis of quinazoline derivatives, the electronic effects of substituents on the aryl ring have been noted to impact reaction yields and efficiency. For instance, some synthetic methods tolerate electron-donating groups better than electron-withdrawing groups. mdpi.com Conversely, in other reactions, both EDGs and EWGs on N-arylamidines were well-tolerated. mdpi.com
From a biological activity standpoint, a study on 2-(chloromethyl)-3-(aryl)-4(3H)-quinazolinones revealed that substituents on the phenyl ring significantly influenced the antibacterial profile. Compounds with electron-donating methoxy (B1213986) and methyl groups were found to be more active than those with other electron-donating or withdrawing groups. nih.gov In another series of 4-anilino-quinazoline derivatives, para-substitution of the phenyl moiety with various EWGs (e.g., -Cl, -Br, -F) led to higher inhibitory activity against EGFR kinase compared to EDGs (e.g., -CH3, -OCH3).
The table below illustrates the influence of electronic properties of substituents on biological activity in different quinazoline series:
| Quinazoline Series | Substituent Type | Observed Effect on Activity | Reference |
| 2-(chloromethyl)-3-(aryl)-4(3H)-quinazolinones | Electron-donating (methoxy, methyl) | More active antibacterial agents | nih.gov |
| 4-anilino-quinazolines | Electron-withdrawing (-Cl, -Br, -F) | Higher EGFR inhibitory activity |
Identification of Pharmacophoric Features and Critical Binding Determinants for Specific Molecular Targets
Pharmacophore modeling is a crucial tool in drug discovery to identify the essential structural features of a molecule required for its biological activity. For quinazoline and its derivatives, several pharmacophoric models have been proposed for various targets.
The quinazoline scaffold itself is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a core structure for ligands targeting a variety of receptors. researchgate.net For instance, the quinazoline moiety is a key pharmacophore for α1-adrenergic receptor antagonists. nih.gov In the design of these antagonists, it was found that there is available space around the piperazine (B1678402) group, which is often attached to the quinazoline core, to accommodate other functional groups without diminishing affinity. nih.gov
In the context of anticancer activity, molecular docking studies of quinazoline derivatives with targets like EGFR have revealed critical binding interactions. These studies help in understanding how the molecule fits into the active site and which functional groups are involved in key hydrogen bonds or hydrophobic interactions. mdpi.com
Molecular Mechanisms and Biological Target Interactions of Benzo G Quinazoline Derivatives
Inhibition of Key Enzyme Classes
Derivatives of benzo[g]quinazoline (B13665071) have demonstrated inhibitory activity against several crucial enzyme classes implicated in various diseases.
Tyrosine Kinase Inhibition (e.g., VEGFR-2, EGFR, HER2, ALK)
Benzo[g]quinazoline derivatives have emerged as potent inhibitors of tyrosine kinases, which are critical in cellular signaling pathways that control growth, differentiation, and survival. nih.gov Dysregulation of these kinases is a hallmark of many cancers.
VEGFR-2, EGFR, and HER2: A series of novel 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamides were synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Several of these compounds exhibited potent inhibitory activity against both EGFR and HER2, with some showing greater potency than the reference drug erlotinib. nih.govnih.gov For instance, one compound demonstrated IC50 values of 0.009 µM and 0.021 µM for EGFR and HER2, respectively. nih.govnih.gov Benzo[g]quinazolines bearing sulfonamide, alkoxy, amino, and thioxo functional groups have also shown high affinities for the anaplastic lymphoma kinase (ALK) receptor and potent effects against EGFR and HER2 positive cells. mdpi.com Additionally, some quinazolin-4(3H)-one derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. tandfonline.com
Antiangiogenic Properties: Certain 2-thioxobenzo[g]quinazoline derivatives have been investigated for their antiangiogenic properties by targeting the VEGFR-2 tyrosine kinase receptor. mdpi.com These compounds have shown promising cytotoxic activity against cancer cell lines like MCF-7 and HepG2. mdpi.com
Table 1: Inhibitory Activity of Benzo[g]quinazoline Derivatives against Tyrosine Kinases
| Compound/Derivative | Target Kinase(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-ylthio)-N-substituted acetamides | EGFR, HER2 | Potent dual inhibitors, some more potent than erlotinib. | nih.govnih.gov |
| Benzo[g]quinazolines with sulfonamide, alkoxy, amino, and thioxo groups | ALK, EGFR, HER2 | High affinity for ALK receptor and potent effects against EGFR and HER2 positive cells. | mdpi.com |
| 2-Thioxobenzo[g]quinazoline derivatives | VEGFR-2 | Promising antiangiogenic and cytotoxic activity. | mdpi.com |
Carbonic Anhydrase IX (CA IX) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. acs.orgtandfonline.comrsc.org The tumor-associated isoform, CA IX, is a key target in cancer therapy due to its role in tumor progression and survival in hypoxic conditions. acs.orgrsc.orgresearchgate.net
Selective Inhibition: Novel sulfonamides incorporating benzo[g]quinazoline moieties have been designed and synthesized. researchgate.net In-vitro screening and molecular docking studies have explored their binding interactions within the active site of CA IX. researchgate.net Some quinazoline-based sulfonamide derivatives have demonstrated significant and selective inhibition of the tumor-associated hCA IX isoform over the cytosolic isoforms hCA I and hCA II. researchgate.net For example, certain derivatives showed inhibitory constants (Ki) in the nanomolar range against hCA IX. researchgate.net
Cholinesterase Inhibition and Modulation of β-amyloid Aggregation and Tau Protein
Quinazoline (B50416) derivatives have shown potential as multi-target agents for Alzheimer's disease (AD) by inhibiting cholinesterases and modulating the aggregation of β-amyloid (Aβ) and tau protein, key pathological hallmarks of AD. mdpi.cominrae.frresearchgate.netresearchgate.netmdpi.com
Multi-Target Agents: The quinazoline scaffold allows for the design of compounds that can simultaneously target multiple aspects of AD pathology. mdpi.cominrae.fr These derivatives have been shown to inhibit cholinesterases, which are enzymes that break down the neurotransmitter acetylcholine, and to interfere with the aggregation of Aβ peptides into neurotoxic plaques. mdpi.cominrae.fr Some quinazoline derivatives have also demonstrated the ability to modulate tau protein, which forms neurofibrillary tangles in AD. mdpi.comresearchgate.net For instance, certain N4-isomers of quinazoline derivatives have been identified as potent inhibitors of Aβ40 aggregation, while related N2-isomers were more effective against Aβ42 accumulation. mdpi.com
Penicillin-Binding Protein (PBP2a) Interactions
Methicillin-resistant Staphylococcus aureus (MRSA) is a major public health threat due to its resistance to β-lactam antibiotics. This resistance is primarily mediated by the penicillin-binding protein 2a (PBP2a), which has a low affinity for these drugs. nih.govmdpi.comnih.gov
Non-β-lactam Inhibitors: Quinazolinone-based small molecules have been identified as non-β-lactam antibiotics that can inhibit MRSA by targeting PBP2a. semanticscholar.org These compounds have been shown to bind to an allosteric site on PBP2a, leading to a conformational change that opens the active site and makes it susceptible to inhibition. nih.govacs.org This mechanism is distinct from that of β-lactam antibiotics and offers a promising strategy to overcome MRSA resistance. nih.govsemanticscholar.org
Receptor Ligand Binding and Signal Transduction Pathway Modulation
In addition to enzyme inhibition, benzo[g]quinazoline derivatives can exert their effects by binding to specific receptors and modulating intracellular signaling pathways. nih.gov
Alpha 1-Adrenoceptor Antagonism
Quinazoline-based compounds have been widely studied as antagonists of alpha 1-adrenergic receptors (α1-ARs), which are G-protein coupled receptors involved in various physiological processes. nih.govmdpi.comgoogle.comacs.org
Clinically Effective Antagonists: Several clinically used α1-AR antagonists, such as prazosin, doxazosin, and terazosin, are based on the quinazoline scaffold. nih.govnih.gov These compounds have been used in the treatment of hypertension and benign prostatic hyperplasia. mdpi.comnih.gov Interestingly, some studies suggest that the apoptotic effects of these quinazoline-based α1-adrenoceptor antagonists on prostate cancer cells may be independent of their α1-adrenoceptor blocking activity. nih.gov
Broader Biological System Interactions and Proposed Mechanisms
While direct enzymatic inhibition remains a primary focus, the biological activity of benzo[g]quinazoline derivatives extends to broader interactions within biological systems. These include mechanisms targeting microbial viability and managing oxidative stress, highlighting the scaffold's versatility.
Mechanisms Underlying Antimicrobial Effects (e.g., Antibacterial, Antifungal, Antiviral)
The benzo[g]quinazoline core is a foundational structure for developing agents with a wide spectrum of antimicrobial properties. Research has demonstrated the efficacy of its derivatives against various bacterial, fungal, and viral pathogens.
Antibacterial and Antifungal Mechanisms:
The antimicrobial action of benzo[g]quinazoline derivatives is often linked to their ability to disrupt fundamental cellular processes. A series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.govbenthamscience.com The proposed mechanisms for such compounds often involve the disruption of microbial cell membranes or the induction of oxidative stress within the pathogen. acs.org For instance, certain quinazoline-derived compounds have been shown to cause damage to bacterial membranes and increase the production of reactive oxygen species (ROS), leading to cell death. acs.org
In the context of antifungal activity, particularly against Candida albicans, a prevalent opportunistic pathogen, benzo[g]quinazoline derivatives have shown significant promise. nih.gov Molecular docking studies suggest a key mechanism of action is the inhibition of lanosterol (B1674476) 14-α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov By binding to the active site of CYP51, these compounds disrupt membrane integrity, leading to fungal growth inhibition. nih.gov This mechanism is analogous to that of established antifungal drugs like fluconazole. nih.gov
A study on imidazo/benzimidazo[1,2-c]quinazoline derivatives confirmed their efficacy against pathogenic bacteria by damaging bacterial membranes and inducing oxidative stress. acs.org Furthermore, some derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor that provides microbes with resistance against host defense systems. acs.org
Antiviral Mechanisms:
The antiviral potential of benzo[g]quinazolines has been investigated against several viruses. A key mechanism involves the inhibition of viral enzymes crucial for replication. For instance, certain derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. rsc.org This enzyme is critical for processing the viral polyprotein, and its inhibition halts the viral life cycle. Molecular docking studies indicate that the benzo[g]quinazoline moiety can orient itself within the enzyme's catalytic site, forming interactions that block its function. rsc.org
Similarly, against coxsackievirus B4 (CVB4), a virus linked to several diseases in children, benzo[g]quinazoline derivatives have shown potent antiviral activity. researchgate.netnih.gov The proposed mechanism involves the inhibition of key viral targets such as the 3C protease (3Cpro) and the RNA-dependent RNA polymerase (RdRp). researchgate.netnih.gov Docking studies have shown that these compounds can bind effectively to the active sites of these viral enzymes. researchgate.netnih.gov Other studies have shown that benzo[g]quinazolines can also be effective against the human rotavirus Wa strain by inhibiting the outer capsid protein VP4. mdpi.com
| Derivative Class | Microbial Target | Proposed Mechanism of Action |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-ones | Gram-positive & Gram-negative bacteria, Fungi | Disruption of microbial cell membrane integrity. researchgate.netnih.govacs.org |
| Benzo[g]quinazolines | Candida albicans | Inhibition of lanosterol 14-α-demethylase (CYP51), disrupting ergosterol synthesis. nih.gov |
| Imidazo/benzimidazo[1,2-c]quinazolines | Bacteria | Induction of oxidative stress; Damage to bacterial membranes; Inhibition of biofilm formation. acs.org |
| Benzo[g]quinazolines | Hepatitis C Virus (HCV) | Inhibition of NS3/4A protease, preventing viral polyprotein processing. rsc.org |
| Benzo[g]quinazolines | Coxsackievirus B4 (CVB4) | Inhibition of 3C protease (3Cpro) and RNA-dependent RNA polymerase (RdRp). researchgate.netnih.gov |
| Benzo[g]quinazolines | Human Rotavirus Wa Strain | Inhibition of the Outer Capsid protein VP4. mdpi.com |
Antioxidant Properties and Mitigation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Quinazoline and its derivatives have emerged as a significant class of compounds with the ability to scavenge free radicals and mitigate oxidative damage. mdpi.comsemanticscholar.org
The antioxidant mechanism of these compounds is often attributed to their hydrogen-donating ability. scienceopen.comsapub.org Benzo[g]triazoloquinazoline derivatives, for example, have demonstrated notable antioxidant effects in various in vitro assays, including the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govscienceopen.com The capacity of these molecules to donate a hydrogen atom neutralizes free radicals, thereby terminating the destructive chain reactions they initiate. scienceopen.com
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the structural features that contribute to this activity. nih.govscienceopen.com Factors such as bond dissociation energy (BDE) and ionization potential (IP) help to explain the radical scavenging potential of different derivatives. nih.govsapub.org For instance, the presence of electron-donating groups on the quinazoline scaffold can enhance antioxidant activity. scienceopen.comsapub.org
In vivo studies have also supported the role of quinazoline derivatives in combating oxidative stress. One study on a novel iodoquinazolinone derivative showed it could alleviate gamma radiation-induced oxidative stress by reducing levels of myeloperoxidase (MPO), an enzyme that produces ROS, and increasing levels of glutathione (B108866) (GSH), a major endogenous antioxidant. dntb.gov.ua This demonstrates the potential of these compounds to not only act as direct radical scavengers but also to modulate the body's own antioxidant defense systems. dntb.gov.ua
| Assay Type | Derivative Class | Finding |
| DPPH Radical Scavenging | Benzo[g]triazoloquinazolines | Demonstrated varied but significant free radical scavenging activity, with some compounds showing high efficacy. nih.govscienceopen.com |
| Ferric Reducing Antioxidant Power (FRAP) | Benzo[g]triazoloquinazolines | Showed capacity to reduce ferric iron, indicating electron-donating antioxidant potential. scienceopen.com |
| Reducing Power Capability (RPC) | Benzo[g]triazoloquinazolines | Confirmed the ability of the compounds to act as reducing agents against oxidants. scienceopen.com |
| In vivo (Gamma-irradiated mice) | Iodoquinazolinone derivative | Mitigated oxidative stress by decreasing MPO levels and increasing GSH levels. dntb.gov.ua |
Q & A
Q. What are the primary synthetic routes for 4-Chlorobenzo[g]quinazoline, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives typically involves two approaches:
- Classical condensation methods : These use aromatic diamines and carboxylic acid derivatives under high temperatures (e.g., 120–150°C) with catalysts like transition metals . For example, 4-chloroquinazolines are synthesized via nucleophilic substitution at the 4-position using chlorinating agents such as POCl₃ .
- Electrochemical methods : Recent advancements employ oxidative cyclization of 2-aminobenzamides in undivided cells with aluminum/carbon electrodes and acetic acid electrolyte, achieving yields >80% at room temperature . This method avoids thermal degradation and reduces energy consumption compared to traditional routes. Key considerations: Reaction temperature, choice of solvent (e.g., 1-methyl-2-pyrrolidone for solubility ), and purification steps (e.g., pH adjustment to isolate precipitates ) critically impact purity.
Q. Which pharmacological screening models are appropriate for evaluating the anticonvulsant activity of this compound derivatives?
Preclinical evaluation often employs:
- Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests : These rodent models assess seizure suppression and latency to onset. Derivatives are administered intraperitoneally, with ED₅₀ values compared to standards like phenytoin .
- Neurotoxicity screening : Rotarod or Irwin tests evaluate motor coordination and CNS depressant effects at therapeutic doses . Methodological note: Dose-response curves and time-dependent pharmacokinetic profiling are essential to distinguish efficacy from toxicity .
Advanced Research Questions
Q. How can electrochemical methods be optimized for synthesizing this compound derivatives, and what are their advantages over thermal approaches?
Electrochemical synthesis optimization involves:
- Electrode selection : Carbon/aluminum systems enable efficient electron transfer during oxidative cyclization .
- Electrolyte composition : Acetic acid enhances proton mobility, facilitating cyclization at neutral pH .
- Temperature control : Room-temperature reactions minimize side products (e.g., decarboxylation) common in thermal methods . Advantages: Higher atom economy, reduced reliance on hazardous reagents (e.g., POCl₃), and scalability for green chemistry applications .
Q. What strategies are effective in modifying the quinazoline core to enhance antitumor activity, and how do structural changes impact pharmacokinetics?
Structural modifications include:
- Hydrazone incorporation : Introducing (E)-2-(4-chlorobenzylidene)hydrazine enhances electron affinity and DNA intercalation, as seen in compounds with IC₅₀ values <1 µM against breast cancer cell lines .
- Heterocyclic substitutions : Pyridinyl or thiadiazole groups at the 2-position improve solubility and target kinase inhibition (e.g., EGFR tyrosine kinase) . Pharmacokinetic impacts: Lipophilic groups (e.g., chlorophenyl) increase blood-brain barrier penetration but may reduce metabolic stability. Computational modeling (e.g., QSAR) is recommended to balance bioavailability and potency .
Q. How do contradictory structure-activity relationship (SAR) findings for quinazoline derivatives inform rational drug design?
Discrepancies arise in:
- Chlorine positioning : 4-Chloro substitution is critical for anticonvulsant activity , but 2-chloro derivatives show superior anticancer profiles due to steric effects on target binding .
- Heterocyclic appendages : Pyridine at the 2-position enhances kinase inhibition, but bulky groups reduce solubility . Resolution: Combinatorial libraries and fragment-based screening can identify context-dependent bioactivity, supported by crystallographic data (e.g., Protein Data Bank) to validate binding modes .
Methodological and Analytical Considerations
Q. What analytical techniques are recommended for characterizing this compound derivatives, and how are purity thresholds established?
- HPLC-MS : Quantifies impurities (<0.1% per ICH guidelines) and confirms molecular ions .
- NMR spectroscopy : ¹H/¹³C NMR resolves regiochemical ambiguity (e.g., chlorine position) via coupling patterns and NOE effects .
- X-ray crystallography : Validates 3D structure and hydrogen-bonding interactions critical for SAR . Protocol note: Accelerated stability studies (40°C/75% RH for 6 months) assess degradation under ICH Q1A(R2) guidelines .
Q. How can researchers resolve inconsistencies in biological activity data across studies on quinazoline derivatives?
- Standardized assays : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., gefitinib for kinase inhibition) to normalize activity metrics .
- Meta-analysis : Pool data from public repositories (e.g., ChEMBL) to identify outliers and confounding factors (e.g., solvent effects in in vitro assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
